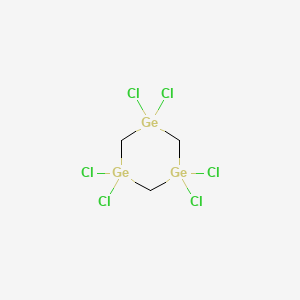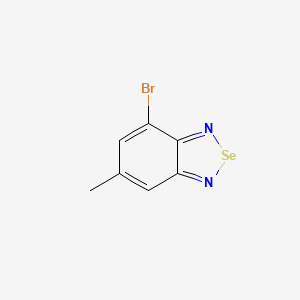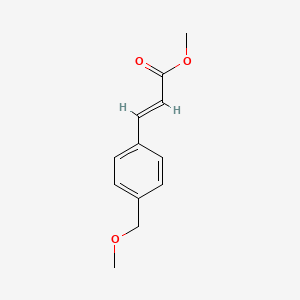
GSK-2262167 sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSK-2262167 sodium is a potent agonist of the sphingosine-1-phosphate receptor 1 (S1P1). It has shown efficacy comparable to fingolimod in models of collagen-induced arthritis and exhibits favorable preclinical pharmacokinetic properties .
Méthodes De Préparation
The synthesis of GSK-2262167 sodium involves multiple steps, including the formation of the core structure and subsequent functionalization. Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
GSK-2262167 sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
GSK-2262167 sodium has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the S1P1 receptor and its role in various biological processes.
Biology: Employed in research to understand the signaling pathways mediated by the S1P1 receptor.
Medicine: Investigated for its potential therapeutic effects in diseases such as multiple sclerosis and rheumatoid arthritis.
Industry: Utilized in the development of new drugs targeting the S1P1 receptor .
Mécanisme D'action
GSK-2262167 sodium exerts its effects by binding to and activating the S1P1 receptor. This activation leads to the modulation of various signaling pathways involved in immune cell trafficking, vascular development, and other physiological processes. The molecular targets and pathways involved include the G-protein-coupled receptor signaling cascade .
Comparaison Avec Des Composés Similaires
GSK-2262167 sodium is similar to other S1P1 agonists, such as fingolimod and siponimod. it is unique in its specific binding affinity and pharmacokinetic profile. Similar compounds include:
Fingolimod: Another S1P1 agonist used in the treatment of multiple sclerosis.
Siponimod: A selective S1P1 and S1P5 receptor modulator used in the treatment of multiple sclerosis .
Propriétés
Formule moléculaire |
C25H26N4NaO4 |
|---|---|
Poids moléculaire |
469.5 g/mol |
InChI |
InChI=1S/C25H26N4O4.Na/c1-15(2)32-22-7-5-17(12-19(22)13-26)25-27-24(28-33-25)21-6-4-18-14-29(11-9-23(30)31)10-8-20(18)16(21)3;/h4-7,12,15H,8-11,14H2,1-3H3,(H,30,31); |
Clé InChI |
NLXRIRSFFYEYGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1CCN(C2)CCC(=O)O)C3=NOC(=N3)C4=CC(=C(C=C4)OC(C)C)C#N.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


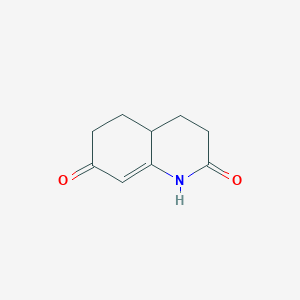
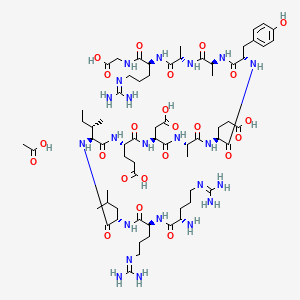

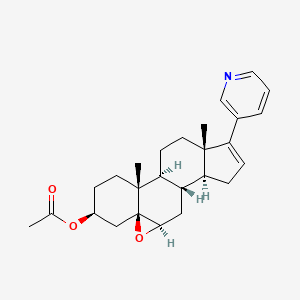
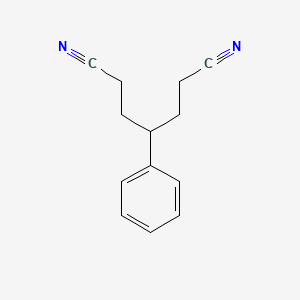

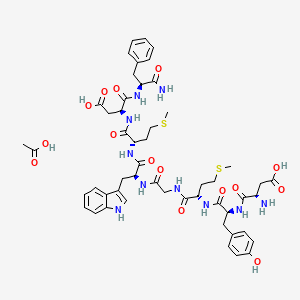
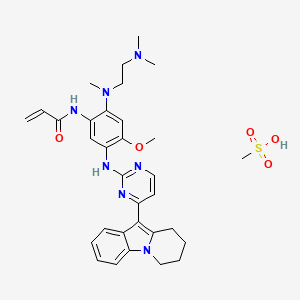
![2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline](/img/structure/B14756099.png)

![(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14756118.png)
